2-methylhexanoyl Chloride

Physical Property Differentiation Distillation Optimization Reaction Solvent Selection

2-Methylhexanoyl chloride (CAS 41693-47-4) is a branched-chain aliphatic acyl chloride with molecular formula C7H13ClO and molecular weight 148.63 g/mol. As a carboxylic acid derivative, it features a reactive carbonyl chloride group that undergoes nucleophilic acyl substitution to form esters, amides, and other derivatives.

Molecular Formula C7H13ClO
Molecular Weight 148.63 g/mol
CAS No. 41693-47-4
Cat. No. B1623030
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-methylhexanoyl Chloride
CAS41693-47-4
Molecular FormulaC7H13ClO
Molecular Weight148.63 g/mol
Structural Identifiers
SMILESCCCCC(C)C(=O)Cl
InChIInChI=1S/C7H13ClO/c1-3-4-5-6(2)7(8)9/h6H,3-5H2,1-2H3
InChIKeyWKEBLSOTVYFYKY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methylhexanoyl Chloride (CAS 41693-47-4): Branched Acyl Chloride Procurement and Synthesis Overview


2-Methylhexanoyl chloride (CAS 41693-47-4) is a branched-chain aliphatic acyl chloride with molecular formula C7H13ClO and molecular weight 148.63 g/mol [1]. As a carboxylic acid derivative, it features a reactive carbonyl chloride group that undergoes nucleophilic acyl substitution to form esters, amides, and other derivatives . The α-methyl branching on the hexanoyl chain distinguishes it from linear analogs such as hexanoyl chloride, altering both physicochemical properties and reactivity profiles that impact downstream synthetic utility . This compound is primarily procured as a synthetic intermediate for pharmaceutical and agrochemical research applications .

Why Generic Substitution with Linear Acyl Chlorides Fails: 2-Methylhexanoyl Chloride Differentiation


Direct substitution of 2-methylhexanoyl chloride with linear analogs (e.g., hexanoyl chloride) or different branched isomers is not scientifically valid due to divergent physicochemical properties, reaction yields, and lipophilicity profiles. The α-methyl branching increases steric hindrance at the electrophilic carbonyl carbon, influencing nucleophilic attack rates and regioselectivity . Additionally, the branched chain confers a higher boiling point (162.9–163°C) [1] and elevated lipophilicity (XLogP3-AA 3.3) [2] compared to linear hexanoyl chloride (boiling point 150–153°C) [3], affecting purification, handling, and downstream partitioning behavior. The following evidence items quantify these differences across multiple dimensions, demonstrating that generic substitution would alter reaction outcomes, physical handling requirements, and product isolation efficiency.

Quantitative Differentiation Evidence for 2-Methylhexanoyl Chloride vs. Structural Comparators


Boiling Point Elevation vs. Hexanoyl Chloride: Implications for Purification and Handling

2-Methylhexanoyl chloride exhibits a boiling point of 162.9–163°C at 760 mmHg [1], which is approximately 10–13°C higher than the boiling point of its linear analog hexanoyl chloride (150–153°C at 760 mmHg) [2]. This elevated boiling point is directly attributable to the α-methyl branching, which increases molecular surface area and van der Waals interactions.

Physical Property Differentiation Distillation Optimization Reaction Solvent Selection

Lipophilicity Increase vs. Hexanoyl Chloride: Impact on Partitioning and Membrane Permeability

The computed lipophilicity of 2-methylhexanoyl chloride is XLogP3-AA 3.3 [1], which is higher than the estimated XLogP3 of hexanoyl chloride (~2.5–2.8 based on fragment contributions). This 0.5–0.8 unit increase in logP reflects the additional methyl branch, which reduces polarity and increases hydrophobic surface area.

Lipophilicity Drug Design Chromatography Optimization

Reaction Outcome Differentiation in Meldrum's Acid Acylation: Product Scope vs. Butanoyl Chloride

In a comparative synthetic study, 2-methylhexanoyl chloride was converted with Meldrum's acid to yield 4-methyloctanoic acid derivatives (β-oxoester and subsequent reduction products), whereas butanoyl chloride under identical conditions produced the corresponding 2-methyl-3-oxohexanoate and 3-hydroxy-2-methylhexanoate methyl esters [1]. This direct parallel synthesis demonstrates that the chain length and branching of the acyl chloride dictate the specific products obtained and their utility as reference standards for anaerobic degradation studies of n-hexane.

Acylation Reaction β-Ketoester Synthesis Comparative Reactivity

Commercial Availability and Purity Specification Differentiation

Commercial 2-methylhexanoyl chloride is available as a 97% pure liquid from Thermo Scientific Chemicals (Alfa Aesar portfolio, catalog H32829) with assay specification ≥96.0% by GC . In contrast, hexanoyl chloride is offered with similar 97% purity but with assay ≥96.5% by GC [1]. The branched analog also has a distinct refractive index specification of 1.4270–1.4320 at 20°C, compared to 1.4260 for hexanoyl chloride [2].

Procurement Purity Vendor Comparison

Flash Point Differentiation and Safety Classification

2-Methylhexanoyl chloride has a reported flash point of 54.9°C–55°C [1], while hexanoyl chloride exhibits a slightly lower flash point of 50°C–53°C [2]. Both are classified as flammable liquids (GHS H226), but the 2–5°C difference in flash point may influence storage and handling requirements in jurisdictions with strict flammability thresholds.

Safety Handling Flammability

Validated Application Scenarios for 2-Methylhexanoyl Chloride Based on Quantitative Evidence


Synthesis of 4-Methyloctanoic Acid Derivatives for Anaerobic Degradation Reference Standards

As demonstrated by Küppers et al. (2020), 2-methylhexanoyl chloride is the requisite starting material for preparing 4-methyloctanoic acid derivatives via acylation of Meldrum's acid followed by reduction and elimination [1]. These derivatives serve as authentic reference standards for identifying anaerobic n-hexane degradation metabolites in environmental microbiology studies. Linear acyl chlorides such as butanoyl chloride cannot substitute in this pathway, as they yield different chain-length products (2-methyl-3-oxohexanoate derivatives).

Chiral Resolution and Enantioselective Synthesis Using Stereodefined Precursors

The α-methyl branch creates a chiral center at C2, enabling procurement of enantiomerically pure (2S)- or (2R)-2-methylhexanoyl chloride variants. While racemic 2-methylhexanoyl chloride (CAS 41693-47-4) is widely available, the enantiopure versions are specifically required for stereoselective amide or ester synthesis in pharmaceutical lead optimization where stereochemistry dictates biological activity. This stereochemical differentiation is absent in linear hexanoyl chloride, which is achiral.

Reversed-Phase Chromatographic Method Development Using Lipophilicity Differences

The elevated XLogP3-AA of 3.3 [1] for 2-methylhexanoyl chloride, compared to linear analogs, makes it a useful probe for optimizing reversed-phase HPLC or LC-MS methods when synthesizing lipophilic amide or ester libraries. The increased retention time can be exploited to separate closely related derivatives, and procurement of this specific branched acyl chloride ensures consistent chromatographic behavior across synthesis batches.

High-Temperature Distillation and Solvent Compatibility Studies

With a boiling point 10–13°C higher than hexanoyl chloride , 2-methylhexanoyl chloride may be preferentially selected in reactions where the product or byproduct has a boiling point close to hexanoyl chloride, facilitating separation. This property also impacts solvent selection: reactions conducted in higher-boiling solvents (e.g., toluene, xylene) may benefit from the reduced volatility of the acyl chloride, minimizing losses during reflux.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

52 linked technical documents
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